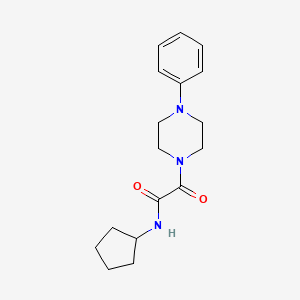

N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide” is a chemical compound that has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . It has been designed as an analog of previously obtained anticonvulsant active pyrrolidine-2,5-diones .

Synthesis Analysis

The compound was synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .Molecular Structure Analysis

The methylene linker at the acetamide fragment occurred as singlet at δ 4.15 ppm .Chemical Reactions Analysis

The compound was synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Physical And Chemical Properties Analysis

The methylene linker at the acetamide fragment occurred as singlet at δ 4.15 ppm .Aplicaciones Científicas De Investigación

Antimicrobial and Anticholinesterase Activities

A study by Yurttaş et al. (2015) synthesized new derivatives similar to N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, focusing on their antimicrobial and anticholinesterase activities. Despite weak anticholinesterase activities, significant antifungal activity was observed against Candida parapsilosis, highlighting the compound's potential in developing antifungal agents Yurttaş et al., 2015.

Drug Metabolism and Hepatoprotection

The role of similar compounds in drug metabolism and hepatoprotection has been extensively studied. Lucas et al. (2005) and Akakpo et al. (2019) explored the mechanisms through which acetaminophen (a compound with a somewhat similar mechanism of action to N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide) exerts its effects and potential hepatoprotective interventions. This includes the exploration of acetaminophen's effects on cyclo-oxygenase activity and the protection against acetaminophen hepatotoxicity through inhibition of c-Jun N-terminal kinase Lucas et al., 2005; Akakpo et al., 2019.

Antioxidant, Analgesic, and Anti-inflammatory Agent

Nayak et al. (2014) reported on the synthesis of a compound with a structure similar to N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, demonstrating noticeable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities in vivo. This suggests potential applications in the development of novel analgesic and anti-inflammatory drugs Nayak et al., 2014.

Solvent-Controlled Self-Assembly

Yin et al. (2021) explored the self-assembly properties of an aspartame-based diketopiperazine derivative, highlighting the ability of these compounds to form various morphologies in different solvent systems. This research points to potential applications in nanotechnology and drug delivery systems Yin et al., 2021.

Mecanismo De Acción

Target of Action

The primary target of N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .

Mode of Action

N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide interacts with its targets by binding to the neuronal voltage-sensitive sodium channels . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of the neuron . This ultimately leads to a decrease in the frequency and spread of seizures .

Biochemical Pathways

The action of N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide on the neuronal voltage-sensitive sodium channels affects the sodium ion influx pathway . By inhibiting this pathway, the compound can prevent the generation and propagation of action potentials, thereby reducing neuronal excitability . This has downstream effects on various neurological processes, potentially leading to a reduction in seizure activity .

Result of Action

The molecular and cellular effects of N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide’s action include a reduction in the excitability of neurons, leading to a decrease in the frequency and spread of seizures . This is achieved through the compound’s inhibitory action on the neuronal voltage-sensitive sodium channels .

Propiedades

IUPAC Name |

N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-16(18-14-6-4-5-7-14)17(22)20-12-10-19(11-13-20)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTCYYAKFVYJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2435526.png)

![2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2435528.png)

![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)

![N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435534.png)

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)

![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)

![2-Methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2435538.png)

![3-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2435540.png)

![5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2435543.png)

![2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole](/img/structure/B2435544.png)